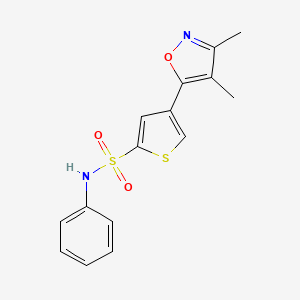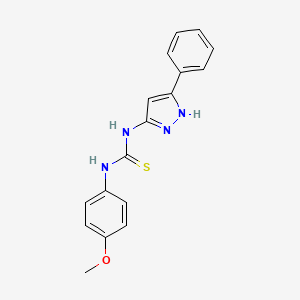![molecular formula C22H24ClN3O4S B12490084 Propyl 5-({[(2-chlorophenyl)carbonyl]carbamothioyl}amino)-2-(morpholin-4-yl)benzoate](/img/structure/B12490084.png)
Propyl 5-({[(2-chlorophenyl)carbonyl]carbamothioyl}amino)-2-(morpholin-4-yl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
PROPYL 5-({[(2-CHLOROPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)-2-(MORPHOLIN-4-YL)BENZOATE is a complex organic compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique molecular structure, which includes a propyl group, a chlorophenyl group, a formamido group, a methanethioyl group, an amino group, and a morpholinyl group attached to a benzoate core.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of PROPYL 5-({[(2-CHLOROPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)-2-(MORPHOLIN-4-YL)BENZOATE involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the benzoate core, followed by the sequential addition of the various functional groups. Common reagents used in the synthesis include chlorophenyl isocyanate, propylamine, and morpholine. The reaction conditions often involve controlled temperatures and pH levels to ensure the proper formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and automated systems to ensure consistency and efficiency. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production. This includes the use of high-purity reagents, precise control of reaction conditions, and rigorous quality control measures to ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
PROPYL 5-({[(2-CHLOROPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)-2-(MORPHOLIN-4-YL)BENZOATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where one of the functional groups is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles such as amines, thiols, and alcohols are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new derivatives with different functional groups.
Aplicaciones Científicas De Investigación
PROPYL 5-({[(2-CHLOROPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)-2-(MORPHOLIN-4-YL)BENZOATE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of PROPYL 5-({[(2-CHLOROPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)-2-(MORPHOLIN-4-YL)BENZOATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target organism or system.
Comparación Con Compuestos Similares
Similar Compounds
- PROPYL 5-AMINO-2-MORPHOLIN-4-YLBENZOATE
- PROPYL 5-{[(2-CHLOROPHENYL)CARBONYL]AMINO}-2-(MORPHOLIN-4-YL)BENZOATE
Uniqueness
PROPYL 5-({[(2-CHLOROPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)-2-(MORPHOLIN-4-YL)BENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications, as it can be used to develop new materials and therapeutic agents with specific desired properties.
Propiedades
Fórmula molecular |
C22H24ClN3O4S |
|---|---|
Peso molecular |
462.0 g/mol |
Nombre IUPAC |
propyl 5-[(2-chlorobenzoyl)carbamothioylamino]-2-morpholin-4-ylbenzoate |
InChI |
InChI=1S/C22H24ClN3O4S/c1-2-11-30-21(28)17-14-15(7-8-19(17)26-9-12-29-13-10-26)24-22(31)25-20(27)16-5-3-4-6-18(16)23/h3-8,14H,2,9-13H2,1H3,(H2,24,25,27,31) |
Clave InChI |
DJYIFCSXNZBOSR-UHFFFAOYSA-N |
SMILES canónico |
CCCOC(=O)C1=C(C=CC(=C1)NC(=S)NC(=O)C2=CC=CC=C2Cl)N3CCOCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(3,4-dimethylphenyl)-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-3,5-dione](/img/structure/B12490004.png)
![N-(2-fluorophenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B12490008.png)
![3-(Dibenzo[b,d]furan-3-ylamino)-1-(furan-2-yl)propan-1-one](/img/structure/B12490022.png)
![N-(2-{[(2-nitrophenyl)carbonyl]amino}ethyl)furan-2-carboxamide](/img/structure/B12490031.png)

![2-{[4-amino-5-(3-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dimethoxybenzyl)acetamide](/img/structure/B12490037.png)
![N-[4-(benzyloxy)phenyl]-2-[N-(4-methoxyphenyl)-4-fluorobenzenesulfonamido]acetamide](/img/structure/B12490046.png)
![3-[(4-ethylphenyl)carbonyl]quinolin-4(1H)-one](/img/structure/B12490048.png)
![2-Methyl-3-{5-[(2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]furan-2-YL}benzoic acid](/img/structure/B12490055.png)
![Propyl 2-(morpholin-4-yl)-5-[(pyridin-3-ylcarbonyl)amino]benzoate](/img/structure/B12490062.png)

![N-(2-bromobenzyl)-2-[(6-methyl-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B12490076.png)


